molecular formula C12H13ClO B3387544 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone CAS No. 84467-20-9

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Cat. No.: B3387544
CAS No.: 84467-20-9
M. Wt: 208.68 g/mol
InChI Key: KJAJWYWBYJPAMX-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone is an organic compound with the molecular formula C12H13ClO and a molecular weight of 208.68 g/mol . It is characterized by the presence of a cyclobutyl ring substituted with a 4-chlorophenyl group and an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone typically involves the reaction of 4-chlorobenzyl chloride with cyclobutanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The product is usually purified by distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the targets being studied .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone can be compared with other similar compounds, such as:

    1-[1-(4-Bromophenyl)cyclobutyl]ethanone: Similar in structure but with a bromine atom instead of chlorine, which may lead to different reactivity and biological activity.

    1-[1-(4-Methylphenyl)cyclobutyl]ethanone: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.

    1-[1-(4-Nitrophenyl)cyclobutyl]ethanone:

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-9(14)12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJWYWBYJPAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275943
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-20-9
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (238 g) in ether (500 ml) was added at reflux temperature under nitrogen over 40 minutes to stirred ethereal methylmagnesium iodide solution (3M; 701 ml). After the addition was complete, the mixture was stirred at reflux temperature for 3 hours and at ambient temperature for 60 hours. The resulting solid was collected by filtration, washed well with ether, and added in portions to a stirred mixture of crushed ice (1 l) and concentrated hydrochloric acid (1 l). The resulting mixture was stirred at 95° C. for 1 hour then cooled to ambient temperature. The product was extracted into dichloromethane (3×250 ml), and the combined extracts were washed with water (3×200 ml), dried (MgSO4), and the solvent was removed in vacuo. The residue was distilled to give 1-[1-(4-chlorophenyl)cyclobutyl]ethanone as a brown oil (198.1 g), b.p. 95-100° C. at 0.3 mbar.
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
701 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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